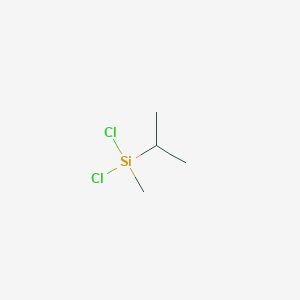
1,3-双(3-氰丙基)四甲基二硅氧烷
描述
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane is an organosilicon compound with the molecular formula C12H24N2OSi2 and a molecular weight of 268.5 g/mol . It is also known by its systematic name, 4,4′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[butanenitrile] . This compound is characterized by the presence of two cyanopropyl groups attached to a tetramethyldisiloxane backbone, making it a versatile intermediate in various chemical processes .
科学研究应用
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane has a wide range of applications in scientific research, including:
作用机制
Target of Action
Organosilicon compounds like this are often used in the synthesis of various polymers and as reducing agents in organic synthesis .
Mode of Action
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane is a type of organosilicon compound. These compounds are known for their reactivity and versatility in various chemical reactions. For instance, they can participate in hydrosilylation reactions, which involve the addition of Si-H bonds across unsaturated bonds such as C=C . .
Biochemical Pathways
Organosilicon compounds are generally involved in a wide range of chemical reactions, including reductions and polymerizations .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane are not well-studied. As a general rule, the bioavailability of a compound depends on its physical and chemical properties, such as solubility and stability. This compound is a liquid at room temperature with a density of 0.934 g/mL .
Result of Action
Organosilicon compounds are often used in the synthesis of various materials, including polymers and silicones .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane with 3-cyanopropylsilane in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 80°C and reaction times varying from a few hours to overnight .
Industrial Production Methods
In industrial settings, the production of 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane involves large-scale hydrosilylation processes using continuous flow reactors . This method ensures high yields and purity of the final product, making it suitable for commercial applications .
化学反应分析
Types of Reactions
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Primary amines
Substitution: Functionalized derivatives with new substituents replacing the cyanopropyl groups
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Lacks the cyanopropyl groups, making it less reactive in certain chemical transformations.
1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane: Contains glycidyloxypropyl groups instead of cyanopropyl groups, leading to different reactivity and applications.
Uniqueness
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane is unique due to the presence of cyanopropyl groups, which provide enhanced reactivity and versatility in chemical reactions compared to similar compounds . This makes it a valuable intermediate in the synthesis of various functionalized organosilicon compounds .
属性
IUPAC Name |
4-[[3-cyanopropyl(dimethyl)silyl]oxy-dimethylsilyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2OSi2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h5-8,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWQNNPLLMFDRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC#N)O[Si](C)(C)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345953 | |
| Record name | 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18027-80-0 | |
| Record name | 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)








